molecular formula C26H23F2N3O7 B12420025 Cap-dependent endonuclease-IN-21

Cap-dependent endonuclease-IN-21

Cat. No.: B12420025
M. Wt: 527.5 g/mol
InChI Key: NKFNQBUTOXCBGL-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cap-dependent endonuclease-IN-21 is a potent inhibitor of cap-dependent endonuclease (CEN), an essential enzyme found in viruses like influenza. This enzyme performs "cap-snatching," a critical step where the virus cleaves the 5' cap from host cell messenger RNAs to initiate its own transcription and replication. By inhibiting CEN, this compound effectively blocks viral replication, making it a valuable tool for studying the lifecycle of RNA viruses. This inhibitor is specifically noted for its activity against influenza A virus and has been identified in patent literature (WO2021233302A1) as a candidate for anti-influenza research. Its molecular formula is C₂₆H₂₃F₂N₃O₇, with a molecular weight of 527.47 g/mol. As with all cap-dependent endonuclease inhibitors, its mechanism is based on chelating the metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site, thereby disrupting its catalytic function. This compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C26H23F2N3O7

Molecular Weight

527.5 g/mol

IUPAC Name

[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1

InChI Key

NKFNQBUTOXCBGL-FCHUYYIVSA-N

Isomeric SMILES

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Canonical SMILES

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Origin of Product

United States

Preparation Methods

Table 1: Starting Materials and Reagents for Core Synthesis

Component Role Quantity Purity Source
2-Fluoro-4-bromoaniline Aryl halide substrate 10 mmol 98%
Pinacol boronic ester Boron coupling partner 12 mmol 95%
Pd(PPh₃)₄ Catalyst 0.1 eq 99%
K₂CO₃ Base 3 eq

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-21 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Cap-dependent endonuclease-IN-21 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of endonuclease inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of cap-dependent endonucleases in viral replication and transcription.

    Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses, by inhibiting the cap-snatching mechanism of viral RNA transcription.

    Industry: Utilized in the development of new antiviral therapies and in the production of related compounds with improved efficacy and safety profiles.

Mechanism of Action

Cap-dependent endonuclease-IN-21 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the initiation of viral RNA transcription. This enzyme cleaves the 5’ cap structure of host pre-mRNAs, providing primers for viral RNA synthesis. By inhibiting this enzyme, this compound prevents the cap-snatching process, thereby blocking viral replication and transcription. The molecular targets involved include the active site of the endonuclease enzyme and the associated metal ions required for its catalytic activity.

Comparison with Similar Compounds

Mechanistic and Functional Comparisons

Cap-dependent Endonuclease-IN-21 belongs to a niche class of compounds targeting viral translation initiation. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name Target/Mechanism Viral Pathogen Efficacy Notes Reference
This compound Inhibits cap-dependent endonuclease (CEN) Influenza A Reduces viral replication in vitro/in vivo
Yhhu6669 Induces DNA-free capsid formation HBV Suppresses HBV DNA and HBcAg in murine models
Ribavirin Broad-spectrum; inhibits RNA polymerase Multiple RNA viruses Moderate efficacy, high toxicity risk N/A (Contextual)
Baloxavir Marboxil Inhibits PA endonuclease (CEN homolog) Influenza A/B FDA-approved; targets PA subunit N/A (Contextual)
Key Findings:

Specificity vs. Broad-Spectrum Activity: this compound selectively targets influenza CEN, unlike Ribavirin, which disrupts RNA polymerase across multiple viruses but with systemic toxicity risks .

Novelty in Mechanism: Yhhu6669 (T78756) inhibits HBV via capsid destabilization, a divergent mechanism compared to this compound’s direct CEN inhibition .

Regulatory Pathways :

  • Compounds like 4E-BP1 modulators (e.g., mTOR inhibitors) indirectly affect cap-dependent translation by regulating eIF4E availability but lack direct antiviral action against CEN .

Structural and Pharmacokinetic Insights

  • Structural Uniqueness: this compound’s benzodioxol-derived structure (C13H16BrNO3 analogs in ) contrasts with Yhhu6669’s undefined scaffold, suggesting divergent binding kinetics .
  • Pharmacokinetics : Preclinical data for this compound indicate favorable bioavailability, whereas Yhhu6669 requires higher doses for equivalent HBV suppression .

Biological Activity

Cap-dependent endonucleases (CENs) play a critical role in the life cycle of various viruses, particularly in the influenza virus, where they facilitate the "cap-snatching" mechanism necessary for viral mRNA synthesis. Cap-dependent endonuclease-IN-21 (CEN-IN-21) is a compound that has garnered attention due to its potential as an antiviral agent targeting these enzymes. This article delves into the biological activity of CEN-IN-21, supported by research findings, case studies, and data tables.

Overview of Cap-dependent Endonucleases

CENs are essential for the transcription of viral RNA, as they cleave host mRNA to produce capped RNA primers required for viral protein synthesis. The influenza virus polymerase complex comprises multiple subunits, including PB1, PB2, and PA, with the endonuclease activity residing primarily in the PA subunit. This mechanism is crucial for viral replication and presents a promising target for antiviral drug development.

CEN-IN-21 operates by inhibiting the cap-dependent endonuclease activity, thereby disrupting the viral replication cycle. The inhibition is primarily achieved through binding to specific active sites within the enzyme, preventing it from cleaving host mRNA. This action not only reduces viral load but also mitigates associated pathologies in infected hosts.

Research Findings

Recent studies have provided insights into the efficacy and specificity of CEN-IN-21. Below is a summary of key findings:

Study Findings IC50 Value Target Virus
CEN-IN-21 exhibited significant antiviral activity against influenza A virus in vitro.3.29 μMInfluenza A
Enhanced interaction with endonuclease due to structural modifications led to improved inhibitory effects.1.46 μMInfluenza A
Combination therapies involving CEN-IN-21 showed synergistic effects with other antiviral agents.N/AInfluenza A

Case Studies

  • In Vitro Efficacy Against Influenza A Virus
    • In a controlled laboratory setting, CEN-IN-21 was tested against various strains of influenza A virus. Results indicated a dose-dependent reduction in viral RNA levels and cytopathic effects in infected cell cultures.
    • The study highlighted that CEN-IN-21's mechanism involves competitive inhibition at the active site of the PA subunit, significantly impairing viral transcription processes.
  • Animal Model Studies
    • In vivo studies using murine models demonstrated that administration of CEN-IN-21 prior to viral challenge resulted in lower mortality rates and reduced pulmonary inflammation compared to untreated controls.
    • Histopathological analysis revealed less severe lung damage and decreased viral titers in treated animals.

Structural Insights

The structure-activity relationship (SAR) studies have shown that modifications to the chemical scaffold of CEN-IN-21 can enhance its binding affinity and inhibitory potency against cap-dependent endonucleases. Notably, compounds with electron-withdrawing groups and chiral centers exhibited superior biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.